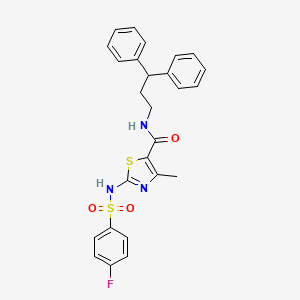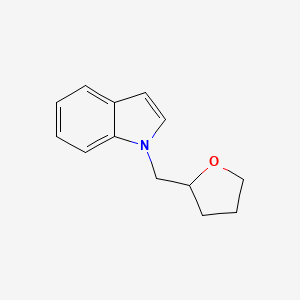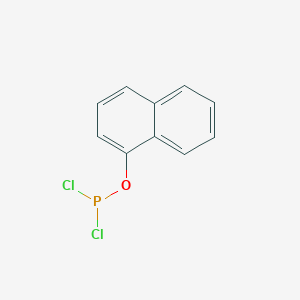
N-(3,3-diphenylpropyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- is a complex organic compound that features a thiazole ring, a carboxamide group, and various substituents including a fluorophenyl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the carboxamide group and subsequent functionalization with the fluorophenyl sulfonyl group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.
作用機序
The mechanism of action of 5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share the thiazole ring structure and have been studied for their applications in organic electronics and materials science.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: This compound has similar functional groups and has been investigated for its insecticidal activities.
Uniqueness
5-Thiazolecarboxamide, N-(3,3-diphenylpropyl)-2-[[(4-fluorophenyl)sulfonyl]amino]-4-methyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
特性
分子式 |
C26H24FN3O3S2 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
N-(3,3-diphenylpropyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C26H24FN3O3S2/c1-18-24(34-26(29-18)30-35(32,33)22-14-12-21(27)13-15-22)25(31)28-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,28,31)(H,29,30) |
InChIキー |
COEMXAYXDLFMJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)



